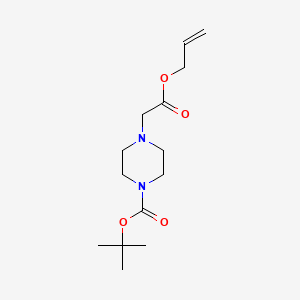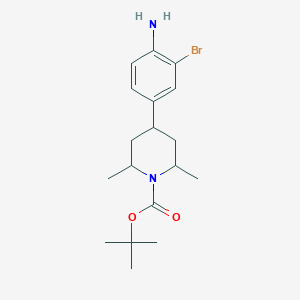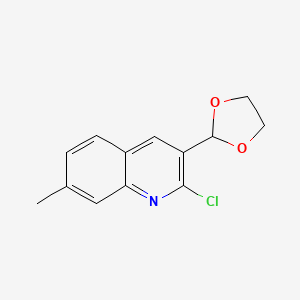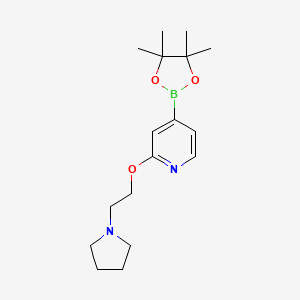
Ethyl 3-oxo-2-phenylsulfanylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-2-phenylsulfanylpropanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group, a ketone group, and a phenylsulfanyl group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-phenylsulfanylpropanoate typically involves the esterification of 3-oxo-2-phenylsulfanylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the product. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-oxo-2-phenylsulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Amide or ester derivatives.
科学的研究の応用
Ethyl 3-oxo-2-phenylsulfanylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug design and development. Its unique chemical structure makes it a candidate for the synthesis of novel drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial applications, including the manufacture of polymers, coatings, and adhesives.
作用機序
The mechanism of action of ethyl 3-oxo-2-phenylsulfanylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, while the ketone and ester groups can influence its reactivity and stability. The exact pathways involved in its mechanism of action can vary depending on the target and the context of its use.
類似化合物との比較
Ethyl 3-oxo-2-phenylsulfanylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-phenylpropanoate: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
Ethyl 2-oxo-3-phenylpropanoate: Has a different position of the ketone group, which can affect its reactivity and applications.
Ethyl 3-oxo-4-phenylbutanoate: Contains an additional carbon in the backbone, which can influence its physical and chemical properties.
The uniqueness of this compound lies in the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H12O3S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC名 |
ethyl 3-oxo-2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C11H12O3S/c1-2-14-11(13)10(8-12)15-9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 |
InChIキー |
RTGJCIWBDBJHEE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C=O)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B13886270.png)
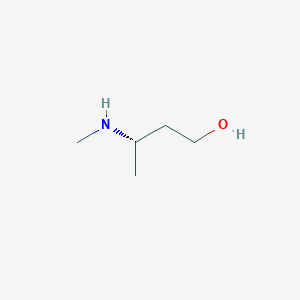


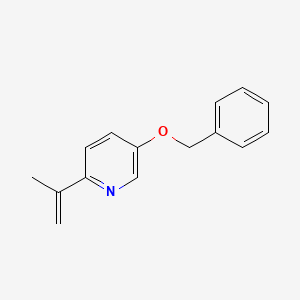
![1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)
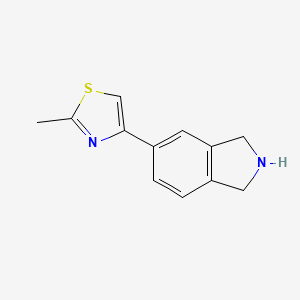
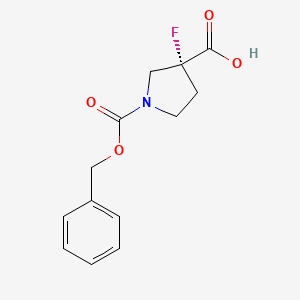
![6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13886335.png)
